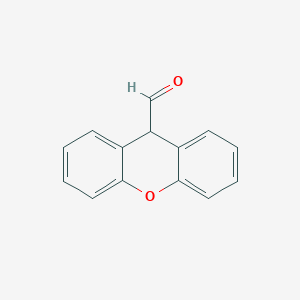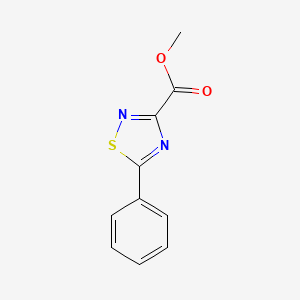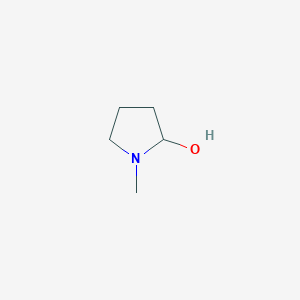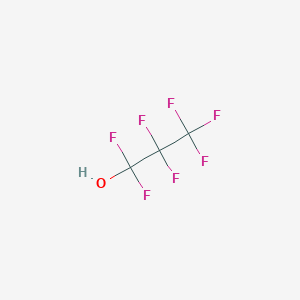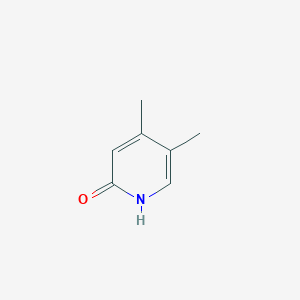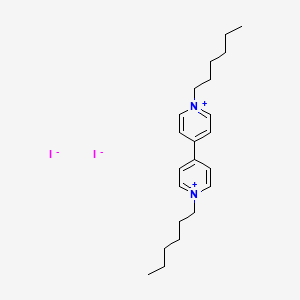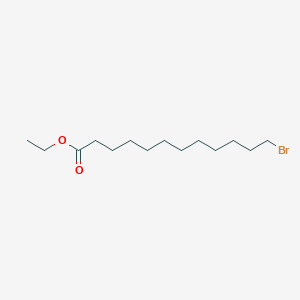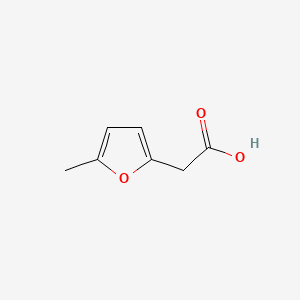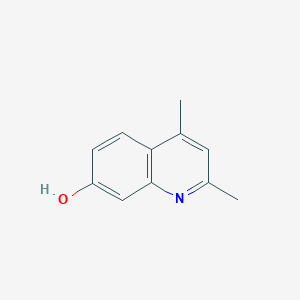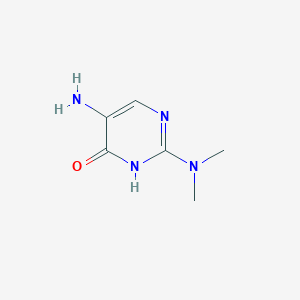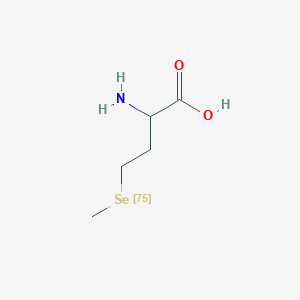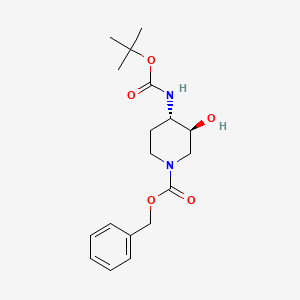
N-苯乙酰基-L-亮氨酸
描述
N-Phenylacetyl-L-leucine is a modified amino acid . It is associated with positive symptomatic and neuroprotective, disease-modifying effects in various studies . It has been used in clinical trials for the treatment of symptoms in patients with Niemann-Pick disease type C (NPC), a rare autosomal recessive neurodegenerative lysosomal disease .
Synthesis Analysis
The synthesis of N-Phenylacetyl-L-leucine and its analogs has been reported in several studies . For instance, researchers at Zakusov State Institute of Pharmacology used an original strategy for designing pharmacologically active dipeptides based on non-peptide drug structures .Molecular Structure Analysis
N-Phenylacetyl-L-leucine is associated with the noncentrosymmetric space group P212121 and crystallizes in the orthorhombic crystal system . It contains total 49 bond(s); 22 non-H bond(s), 8 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 1 secondary amide(s) (aliphatic) .Physical And Chemical Properties Analysis
N-Phenylacetyl-L-leucine is a crystalline compound . The lower cut-off of N-acetyl-L-leucine single crystal was found to be 298 nm . The melting point of the crystalline powder sample of N-acetyl-L-leucine was found to be 180°C and it decomposes at 308°C .科学研究应用
酶促肽合成
N-苯乙酰基氨基酸衍生物,如 N-苯乙酰基-L-亮氨酸,已用于酶促肽合成。大肠杆菌青霉素酰化酶可以催化苯乙酰基从氨基酸和肽的引入和去除。该过程已被证明对蛋白酶催化的肽合成有益,例如使用酶进行 N 端氨基保护、肽键形成和脱保护合成的亮氨酸脑啡肽 (Didziapetris 等,1991).
对映纯氨基酸的制备
N-苯乙酰基衍生物在对映纯氨基酸的制备中起着至关重要的作用,这是药物和生化研究的一个基本方面。例如,使用固定化青霉素 G 酰化酶对 DL-叔丁氨酸的 N-苯乙酰基衍生物进行对映选择性水解,可以有效生产对映纯的 L-叔丁氨酸,显示出工业应用的潜力 (Liu 等,2014).
生化和分子研究
生化过程的分子理解通常涉及使用 N-苯乙酰基-L-亮氨酸之类的衍生物。例如,对亮氨酰/苯丙氨酰-tRNA-蛋白转移酶的研究揭示了某些酶如何使用这些氨基酸作为底物将亮氨酸或苯丙氨酸与蛋白质结合的见解。这些知识对于理解蛋白质降解途径和酶底物特异性至关重要 (Suto 等,2006).
营养和代谢研究
在营养科学中,研究利用亮氨酸及其衍生物来了解人体代谢和蛋白质合成。例如,亮氨酸对肌肉蛋白质合成和全身蛋白质动力学的影响一直是广泛研究的主题,为人类营养需求和代谢过程提供了宝贵的见解 (Nair 等,1992).
治疗应用
研究探索了 N-苯乙酰基衍生物的治疗潜力,包括它们对细胞分化和抗增殖的影响。例如,发现某些 N-苯乙酰基-D-氨基酸衍生物可以增强全反式维甲酸在 HL-60 细胞中诱导的分化,表明在白血病治疗中可能的应用 (Chen 等,2008).
作用机制
Target of Action
N-Phenylacetyl-L-leucine primarily targets the L-type amino acid transporter (LAT1) and organic anion transporters (OAT1 and OAT3) , as well as the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of the compound into cells .
Mode of Action
The acetylation of leucine switches its uptake into cells from the LAT1 used by leucine to OAT1, OAT3, and MCT1 . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine . MCT1-mediated uptake of N-acetyl-L-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR .
Biochemical Pathways
N-Phenylacetyl-L-leucine enters metabolic pathways, and its effects are mediated via its metabolic products . The compound is involved in the gut microbiota-dependent metabolism of dietary phenylalanine into phenylacetic acid (PAA), which is critical in phenylacetylglutamine (PAGln) production .
Pharmacokinetics
Pharmacokinetic factors may play a major role in the mechanism of action and efficacy of N-acetyl-L-leucine as a drug . The enantiomers of N-acetyl-leucine (N-acetyl-L-leucine and N-acetyl-D-leucine) show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .
Result of Action
The molecular and cellular effects of N-acetyl-L-leucine’s action include a significant increase in the amplitude and duration of recorded calcium signals, as well as a noticeable increase in the percentage of active neurons . It also reduces relative lysosomal volume in non-neuronal NPC cells .
Action Environment
The action, efficacy, and stability of N-acetyl-L-leucine can be influenced by various environmental factors. For instance, the compound’s uptake into cells can be affected by the presence and activity of specific transporters in the cell membrane
未来方向
N-acetyl-L-leucine has been associated with positive symptomatic and neuroprotective effects in various studies, including animal models of NPC, observational clinical case studies, and a multinational, rater-blinded phase IIb clinical trial . The results of these trials will inform whether N-acetyl-L-leucine is an effective treatment for NPC and can also serve as a new therapeutic paradigm for the development of future treatments for other orphan diseases .
生化分析
Biochemical Properties
N-Phenylacetyl-L-leucine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with penicillin G acylase, an enzyme that catalyzes the hydrolysis of N-phenylacetyl derivatives . This interaction is crucial for the synthesis and modification of various compounds. Additionally, N-Phenylacetyl-L-leucine can interact with transport proteins, influencing its cellular uptake and distribution.
Cellular Effects
N-Phenylacetyl-L-leucine affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in metabolic regulation. For instance, it can modulate the activity of key metabolic enzymes, thereby affecting cellular metabolism. Furthermore, N-Phenylacetyl-L-leucine can impact gene expression, leading to changes in the production of proteins involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, N-Phenylacetyl-L-leucine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit certain proteases, thereby preventing the degradation of target proteins. Additionally, N-Phenylacetyl-L-leucine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Phenylacetyl-L-leucine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Phenylacetyl-L-leucine remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to N-Phenylacetyl-L-leucine can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of N-Phenylacetyl-L-leucine vary with different dosages in animal models. At low doses, it may enhance metabolic activity and improve cellular function. At high doses, N-Phenylacetyl-L-leucine can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range maximizes beneficial effects while minimizing adverse outcomes .
Metabolic Pathways
N-Phenylacetyl-L-leucine is involved in several metabolic pathways. It interacts with enzymes such as penicillin G acylase, which plays a role in its synthesis and degradation. Additionally, N-Phenylacetyl-L-leucine can affect metabolic flux by modulating the activity of key enzymes in amino acid metabolism. This interaction can lead to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, N-Phenylacetyl-L-leucine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its cellular uptake and localization. These interactions influence the compound’s accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
N-Phenylacetyl-L-leucine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows N-Phenylacetyl-L-leucine to interact with specific biomolecules and exert its effects within defined cellular contexts .
属性
IUPAC Name |
(2S)-4-methyl-2-[(2-phenylacetyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)8-12(14(17)18)15-13(16)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,16)(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQISDWUSBXSGT-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475167 | |
| Record name | N-Phenylacetyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
730-15-4 | |
| Record name | N-Phenylacetyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



